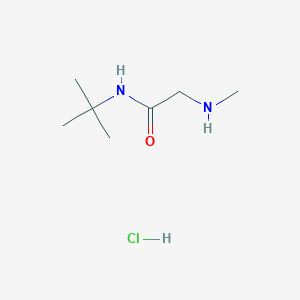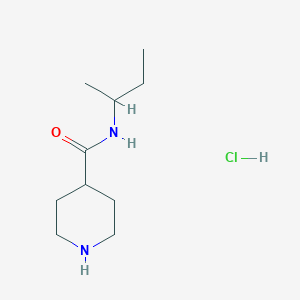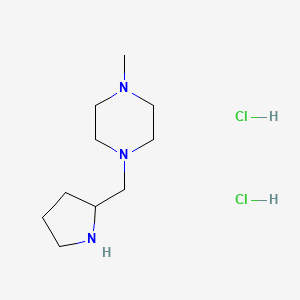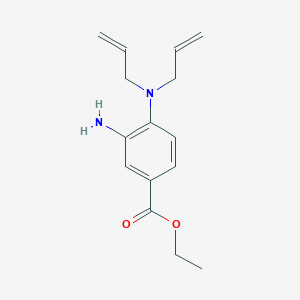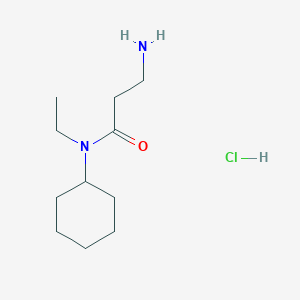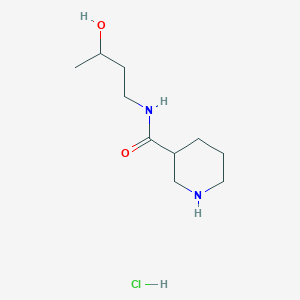
N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, JWH-073 N-(3-hydroxybutyl) metabolite solution is produced in methanol . Another related compound, poly(3-hydroxybutyrate-co-3-hydroxyvalerate), has been analyzed using high-performance liquid chromatography .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the enzyme ®-3-hydroxybutyrate dehydrogenase (HBDH) catalyzes the enantioselective reduction of 3-oxocarboxylates to ®-3-hydroxycarboxylates .Scientific Research Applications
Antidementia Agent Development
- N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride has been synthesized and evaluated for its potential as an antidementia agent. A specific derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated potent inhibition of acetylcholinesterase, a key enzyme involved in dementia pathology. This compound showed 18,000 times greater affinity for acetylcholinesterase than for butyrylcholinesterase and significantly increased acetylcholine content in rat brains (Sugimoto et al., 1990).
Synthesis and Biological Activity
- The compound has been involved in the synthesis of various derivatives for biological activity studies. For example, reactions with thiamine and amines led to the synthesis of compounds with potential biochemical applications (Takamizawa et al., 1968).
Role in Neuropharmacology
- In neuropharmacology, this compound has been used in the study of dopamine D3 receptor-selective agents. This research is significant for understanding and treating psychostimulant abuse (Mason et al., 2010).
Exploration in Neurochemistry
- Exploration in neurochemistry includes studies on calcitonin gene-related peptide and amylin receptors. These receptors are vital for understanding various neurological and metabolic processes (Hay et al., 2006).
Investigation in Endocannabinoid Transport
- Investigations into endocannabinoid transport have utilized analogs of N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride. These studies contribute to our understanding of synaptic transmission and potential therapeutic interventions (Kelley & Thayer, 2004).
Applications in Obesity Research
- The compound has been used in obesity research, particularly in studying its effects on food intake and weight gain in obese rat models. This research contributes to understanding the metabolic activities associated with obesity (Massicot et al., 1985).
Mechanism of Action
Target of Action
N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride, also known as N-(3-hydroxybutyl)piperidine-3-carboxamide hydrochloride, is a derivative of 3-hydroxybutyrate (3-HB), a ketone body . The primary targets of this compound are likely to be similar to those of 3-HB, which include specific hydroxyl-carboxylic acid receptors, histone deacetylase enzymes, and free fatty acid receptors . These targets play crucial roles in various biological processes, including lipolysis, inflammation, oxidative stress, and cellular energy metabolism .
Mode of Action
The compound’s interaction with its targets results in a range of biochemical changes. For instance, the binding of 3-HB to hydroxyl-carboxylic acid receptors can inhibit lipolysis, inflammation, and oxidative stress . Additionally, 3-HB can inhibit histone deacetylase enzymes, leading to epigenetic regulation of many genes .
Biochemical Pathways
The compound is likely to affect the same biochemical pathways as 3-HB. These include the metabolic pathways involved in energy production, particularly under conditions of glucose deficiency . 3-HB can substitute and alternate with glucose as a metabolic fuel substrate, sparing vital carbohydrate and protein stores .
Pharmacokinetics
It’s known that 3-hb, the parent compound, has a complex absorption process, endogenous production, and nonlinear elimination . The absorption of 3-HB is described by two consecutive first-order inputs, and its elimination involves both first-order and capacity-limited processes .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be similar to those of 3-HB. These include inhibiting lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis . 3-HB also acts to preserve muscle protein during systemic inflammation and is an important component of the metabolic defense against insulin-induced hypoglycemia .
properties
IUPAC Name |
N-(3-hydroxybutyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8(13)4-6-12-10(14)9-3-2-5-11-7-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOVKJNTKQHSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCCNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



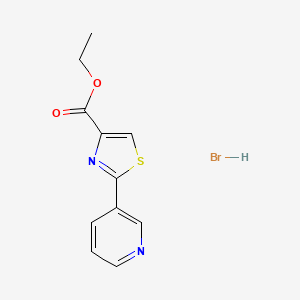
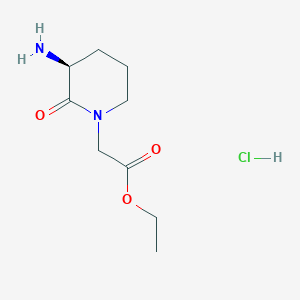
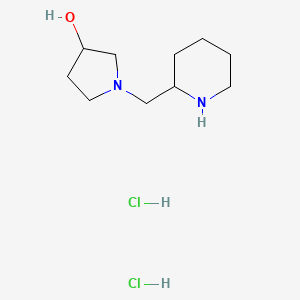


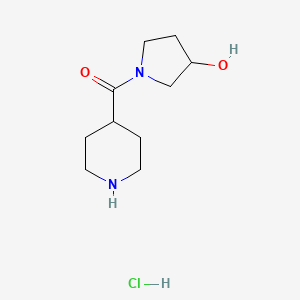
![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)
